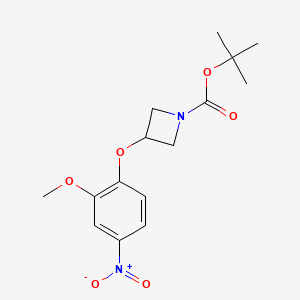

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

CAS No.: 960401-34-7

Cat. No.: VC2668619

Molecular Formula: C15H20N2O6

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960401-34-7 |

|---|---|

| Molecular Formula | C15H20N2O6 |

| Molecular Weight | 324.33 g/mol |

| IUPAC Name | tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 |

| Standard InChI Key | GEGYXNNTJRXWKF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate represents an interesting class of protected azetidine derivatives with distinct structural features. The compound consists of a four-membered azetidine ring with a Boc protecting group at the nitrogen atom (position 1) and a 2-methoxy-4-nitrophenoxy substituent at position 3. This specific arrangement contributes to the compound's unique chemical behavior and potential applications in synthetic chemistry.

Basic Information

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| Chemical Name | Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate |

| Alternate Name | 1-Boc-3-(2-Methoxy-4-nitrophenoxy)azetidine |

| CAS Number | 960401-34-7 |

| Molecular Formula | C15H20N2O6 |

| Molecular Weight | 324.34 g/mol |

The molecular structure features several key functional groups including a carbamate (Boc group), an ether linkage, a methoxy group, and a nitro group, all contributing to its chemical reactivity profile and physical properties .

Structural Elements

The compound's structure can be divided into three main components:

-

The azetidine ring core, a four-membered nitrogen-containing heterocycle

-

The tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position

-

The 2-methoxy-4-nitrophenoxy substituent at position 3 of the azetidine ring

This arrangement creates a molecule with multiple reaction sites and functional groups that can participate in various chemical transformations. The presence of the Boc protecting group specifically indicates the compound's potential utility in multi-step organic synthesis, as this group can be selectively removed under acidic conditions to reveal the free azetidine nitrogen .

Physical and Chemical Properties

Computed Properties

While direct experimental data for this specific compound is limited in the available literature, computational methods provide valuable insights into its expected physical and chemical behavior. By comparison with related structures and computational predictions, we can infer several important properties.

The compound likely exhibits limited water solubility due to its estimated XLogP3 value, which suggests moderate lipophilicity. The presence of six hydrogen bond acceptors but no hydrogen bond donors creates an interesting profile for potential intermolecular interactions .

Reactivity Profile

The reactivity of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is governed by its constituent functional groups:

-

The Boc group is susceptible to acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA) or HCl in organic solvents

-

The nitro group can undergo reduction to form an amine, similar to the related compound tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

-

The methoxy group provides a site for potential demethylation reactions

-

The ether linkage between the azetidine and the phenoxy group is relatively stable but can be cleaved under strong conditions

These reactive sites make the compound versatile in organic synthesis, potentially serving as an intermediate in the development of more complex molecules for research applications .

Synthesis and Preparation

Synthetic Route

The synthesis of tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate follows a nucleophilic aromatic substitution pathway. The documented synthetic approach involves the reaction between 1-fluoro-2-methoxy-4-nitrobenzene and tert-butyl 3-hydroxyazetidine-1-carboxylate (Boc-protected 3-hydroxyazetidine) in the presence of a strong base .

Detailed Synthesis Procedure

The following synthesis procedure has been reported:

-

Dissolution of 1-fluoro-2-methoxy-4-nitrobenzene (118 g, 689 mmol) and tert-butyl 3-hydroxyazetidine-1-carboxylate (125 g, 724 mmol) in tetrahydrofuran (THF) (800 mL)

-

Cooling of the reaction mixture to 0°C

-

Addition of potassium tert-butoxide (as a base)

-

Reaction time of approximately 0.5 hours

-

Standard workup and purification procedures

This reaction proceeds with a reported yield of approximately 95%, indicating a highly efficient synthetic process .

Reaction Mechanism

The synthesis follows a nucleophilic aromatic substitution (SNAr) mechanism:

-

The base (potassium tert-butoxide) deprotonates the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate, forming an alkoxide nucleophile

-

This alkoxide attacks the aromatic carbon bearing the fluorine in 1-fluoro-2-methoxy-4-nitrobenzene

-

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution by stabilizing the negative charge in the Meisenheimer complex intermediate

-

Elimination of the fluoride leaving group completes the substitution process

The high yield suggests that the electron-withdrawing nitro group effectively activates the aromatic ring toward nucleophilic substitution, facilitating the reaction despite the typically low reactivity of aryl fluorides .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate. Comparing these analogues offers insights into structure-property relationships.

These structural variations impact properties such as lipophilicity, hydrogen bonding capacity, and reactivity, which in turn influence their behavior in chemical and biological systems.

Property Comparison

Comparing the computed properties of these analogues reveals interesting trends:

This comparison highlights how subtle structural changes affect physical properties. The presence of the nitro group increases lipophilicity compared to the amino analogue, while the methoxy substituent contributes to increased hydrogen bond accepting capacity. These differences can significantly impact the compounds' behavior in various chemical environments and potential applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume